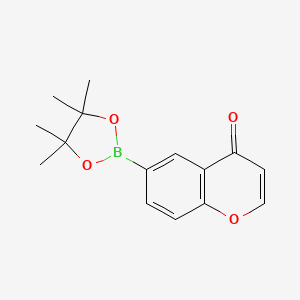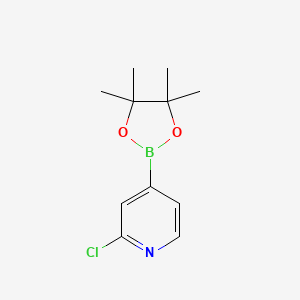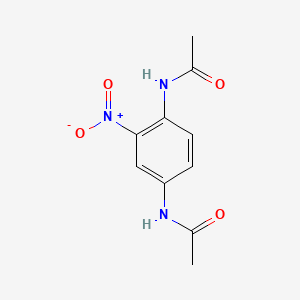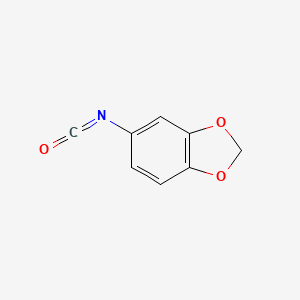
5-Isocianato-1,3-benzodioxol
Descripción general
Descripción
5-Isocyanato-1,3-benzodioxole is an organic compound with the molecular formula C8H5NO3 . It is also known as IBO or Isatoic anhydride benzodioxole.
Synthesis Analysis
The synthesis of 1,3-benzodioxole derivatives has been reported in several studies . For instance, one study described the synthesis of 1,3-benzodioxol-5-ethanol from 1,3-benzodioxole through reactions of Friedel-Crafts reaction, Wolff-Kishner-Huang, and reduction .Molecular Structure Analysis
The molecular structure of 5-Isocyanato-1,3-benzodioxole consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 163.130 Da .Aplicaciones Científicas De Investigación
Medicina: Agentes Antiparasitarios y Citotóxicos
5-Isocianato-1,3-benzodioxol ha sido explorado por su potencial en la química medicinal, particularmente como un precursor para compuestos con actividades antiparasitarias y citotóxicas . Los derivados de este compuesto han mostrado promesa en la inhibición del crecimiento de varios parásitos y células cancerosas, lo que indica su potencial en el desarrollo de nuevos agentes terapéuticos.
Ciencia de Materiales: Síntesis de Polímeros
En ciencia de materiales, this compound se utiliza en la síntesis de resinas de poliuretano y elastómeros . Estos materiales tienen una amplia gama de aplicaciones, desde dispositivos médicos hasta equipos deportivos, debido a sus propiedades versátiles que se pueden adaptar de rígidas a flexibles.
Ciencia Ambiental: Tratamiento de Aguas Residuales
La investigación ha indicado que los derivados de 5-Isocyanato-1,3-benzodioxol pueden ser efectivos en el biotratamiento de aguas residuales, particularmente en la eliminación de contaminantes como el fludioxonil de los efluentes agroindustriales . Esta aplicación es crucial para minimizar el impacto ambiental de las prácticas agrícolas.
Química Analítica: Cromatografía
En química analítica, los derivados de 5-Isocyanato-1,3-benzodioxol se utilizan en métodos cromatográficos para separar y analizar mezclas complejas . Sus propiedades únicas pueden ayudar en el desarrollo de técnicas analíticas más eficientes y sensibles.
Síntesis Orgánica: Catalizadores y Reactivos
5-Isocyanato-1,3-benzodioxol sirve como un valioso reactivo y catalizador en la síntesis orgánica . Está involucrado en varias reacciones de acoplamiento, como Suzuki y Sonogashira, y es esencial para la síntesis de moléculas orgánicas complejas.
Farmacéuticos: Desarrollo de Fármacos
El papel del compuesto en los productos farmacéuticos es significativo, especialmente en el desarrollo de fármacos donde actúa como precursor de ingredientes farmacéuticos activos (API) . Su reactividad y características estructurales lo convierten en un componente clave en la síntesis de una amplia gama de medicamentos.
Agroquímica: Reguladores del Crecimiento de las Plantas
Los derivados de 5-Isocyanato-1,3-benzodioxol se han estudiado como potentes agonistas del receptor de auxina, promoviendo el crecimiento de las raíces en las plantas . Esta aplicación es particularmente importante para aumentar los rendimientos de los cultivos y mejorar la productividad agrícola.
Investigación Antitumoral: Nuevas Terapias
La porción benzodioxol está asociada con un amplio espectro de actividad anticancerígena . Los compuestos que contienen esta subunidad, incluidos los derivados de 5-Isocyanato-1,3-benzodioxol, se están investigando por su potencial para inducir la apoptosis en las células cancerosas, ofreciendo nuevas vías para el tratamiento del cáncer.
Mecanismo De Acción
Target of Action
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to act as potent auxin receptor agonists . These receptors play a crucial role in plant growth and development .
Mode of Action
Similar compounds, such as 1,3-benzodioxole derivatives, have been found to interact with auxin receptors, enhancing root-related signaling responses . This interaction results in a promotive effect on root growth .
Biochemical Pathways
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to enhance auxin response reporter’s transcriptional activity . This suggests that these compounds may affect the auxin signaling pathway, leading to downstream effects on root growth .
Result of Action
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to promote root growth in plants . This suggests that 5-Isocyanato-1,3-benzodioxole may have similar effects.
Safety and Hazards
Safety data sheets suggest that 1,3-Benzodioxole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
A study on 1,3-Benzodioxole derivatives suggests that these compounds can improve the anti-tumor efficiency of arsenicals . The study indicates that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of these compounds may be effective for enhancing root growth and crop production .
Análisis Bioquímico
Biochemical Properties
5-Isocyanato-1,3-benzodioxole plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, such as amino groups in lysine residues. This reactivity allows 5-Isocyanato-1,3-benzodioxole to modify enzyme activity, potentially inhibiting or activating specific biochemical pathways. For instance, it may interact with enzymes involved in detoxification processes, altering their function and impacting cellular metabolism .
Cellular Effects
The effects of 5-Isocyanato-1,3-benzodioxole on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Isocyanato-1,3-benzodioxole has been shown to affect the proliferation of cancer cells by interacting with microtubules, which are essential for cell division . Additionally, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cellular growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Isocyanato-1,3-benzodioxole exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins, which can inhibit or activate enzyme activity. This compound can bind to the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic reactions. Alternatively, it may induce conformational changes in proteins, leading to altered activity. These interactions can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isocyanato-1,3-benzodioxole can change over time. The stability of this compound is a critical factor, as it may degrade under certain conditions, leading to a loss of activity. Studies have shown that 5-Isocyanato-1,3-benzodioxole remains stable at low temperatures but may degrade when exposed to heat or light . Long-term exposure to this compound can result in persistent changes in cellular function, such as sustained inhibition of enzyme activity or prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Isocyanato-1,3-benzodioxole vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Isocyanato-1,3-benzodioxole have been associated with toxic effects, such as liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5-Isocyanato-1,3-benzodioxole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Isocyanato-1,3-benzodioxole within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and may be transported by specific binding proteins or transporters. Once inside the cell, 5-Isocyanato-1,3-benzodioxole can accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Isocyanato-1,3-benzodioxole is crucial for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 5-Isocyanato-1,3-benzodioxole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be found in the cytoplasm, where it can modify cytoskeletal proteins and affect cell structure and motility .
Propiedades
IUPAC Name |
5-isocyanato-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTXYMVUACJZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411209 | |
| Record name | 5-isocyanato-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69922-28-7 | |
| Record name | 3,4-(Methylenedioxy)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69922-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-isocyanato-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxol-5-yl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


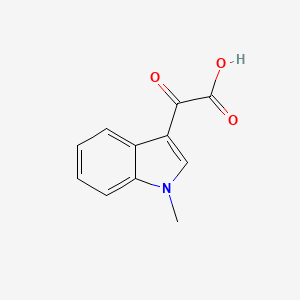

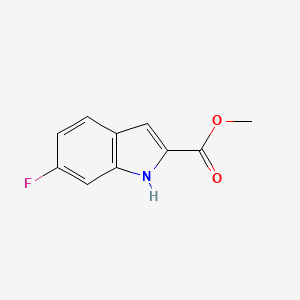
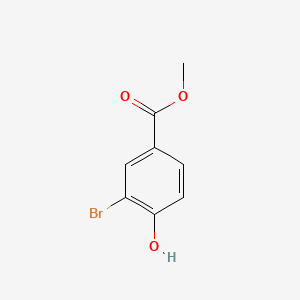
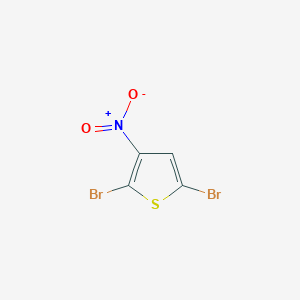
![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)
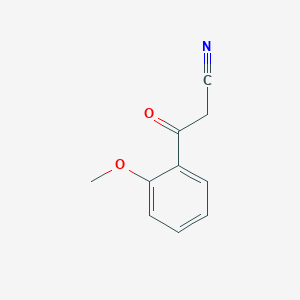
![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
